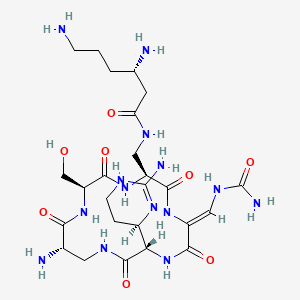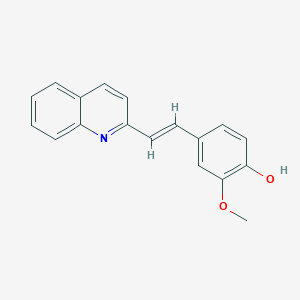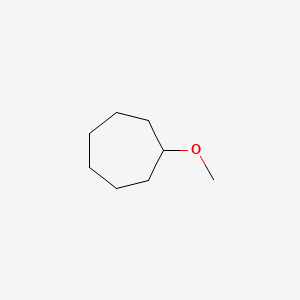
Capstat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Capstat is a compound known for its applications in various fields, including veterinary medicine. It is primarily used as an ectoparasiticide, which means it is effective in controlling parasites like fleas on animals. The active ingredient in this compound is nitenpyram, which belongs to the chemical class of neonicotinoids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nitenpyram involves several steps, starting from basic organic compounds. The process typically includes nitration, reduction, and cyclization reactions. The specific conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of nitenpyram is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet regulatory standards for pharmaceutical-grade compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Nitenpyram undergoes several types of chemical reactions, including:
Oxidation: Nitenpyram can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: Halogenation and other substitution reactions can be performed to create derivatives of nitenpyram.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled conditions to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of nitenpyram, which can have different pharmacological properties and applications .
Applications De Recherche Scientifique
Capstat has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying neonicotinoid chemistry and its interactions with other chemicals.
Biology: Investigated for its effects on insect physiology and its potential use in controlling pest populations.
Medicine: Explored for its potential use in treating parasitic infections in animals.
Industry: Used in the development of new ectoparasiticides and related products.
Mécanisme D'action
Nitenpyram, the active ingredient in Capstat, works by binding to and inhibiting insect-specific nicotinic acetylcholine receptors. This interference with nerve transmission leads to the death of adult fleas. Nitenpyram does not inhibit acetylcholinesterase, making it specific to insects and safe for use in animals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidacloprid: Another neonicotinoid used as an insecticide.
Thiamethoxam: Known for its broad-spectrum insecticidal properties.
Acetamiprid: Used in agriculture for pest control.
Uniqueness
Capstat (nitenpyram) is unique in its rapid action and specificity for adult fleas. Unlike some other neonicotinoids, it does not have long-lasting effects, making it suitable for quick, short-term treatment of flea infestations .
Propriétés
Numéro CAS |
37280-35-6 |
|---|---|
Formule moléculaire |
C25H44N14O8 |
Poids moléculaire |
668.7 g/mol |
Nom IUPAC |
(3S)-3,6-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C25H44N14O8/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47)/b15-9-/t11-,12-,13+,14-,16-,18-/m0/s1 |
Clé InChI |
JNIIDKODPGHQSS-MPSMQSNBSA-N |
SMILES isomérique |
C1CNC(=N[C@H]1[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CNC(=O)C[C@H](CCCN)N)CO)N)N |
SMILES canonique |
C1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![s-{2-[(2-Cyclohexylbutyl)(ethyl)amino]ethyl} hydrogen sulfurothioate](/img/structure/B14667682.png)

![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)


![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)

![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-, iodide](/img/structure/B14667740.png)

